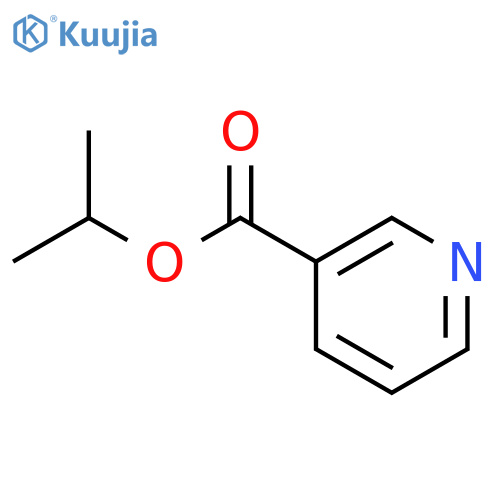

Cas no 553-60-6 (propan-2-yl pyridine-3-carboxylate)

propan-2-yl pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylicacid, 1-methylethyl ester

- ISOPROPYL NICOTINATE

- propan-2-yl pyridine-3-carboxylate

- i-propyl nicotinate

- Nicotinic acidisopropyl ester

- Nicotinsaeure-isopropylester

- Nipyl

-

- MDL: MFCD00023583

計算された属性

- せいみつぶんしりょう: 165.07900

じっけんとくせい

- 密度みつど: 1.066 g/mL at 25 °C(lit.)

- ふってん: 293.03°C (rough estimate)

- 屈折率: 1.4926 (estimate)

- PSA: 39.19000

- LogP: 1.64680

propan-2-yl pyridine-3-carboxylate セキュリティ情報

propan-2-yl pyridine-3-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

propan-2-yl pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226213-1.0g |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 1.0g |

$25.0 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-5G |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 5g |

¥ 3,755.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-10G |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 10g |

¥ 5,517.00 | 2023-04-13 | |

| Enamine | EN300-226213-0.1g |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 0.1g |

$19.0 | 2024-06-20 | |

| 1PlusChem | 1P00DCI7-2.5g |

Isopropyl nicotinate |

553-60-6 | 95% | 2.5g |

$91.00 | 2025-02-26 | |

| 1PlusChem | 1P00DCI7-10g |

ISOPROPYL NICOTINATE |

553-60-6 | 95% | 10g |

$279.00 | 2024-04-29 | |

| Enamine | EN300-226213-5g |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 5g |

$98.0 | 2023-09-15 | |

| 1PlusChem | 1P00DCI7-5g |

Isopropyl nicotinate |

553-60-6 | 95% | 5g |

$144.00 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17419-100mg |

propan-2-yl pyridine-3-carboxylate |

553-60-6 | 95% | 100mg |

¥369.0 | 2024-04-18 | |

| abcr | AB546555-5g |

Isopropyl pyridine-3-carboxylate; . |

553-60-6 | 5g |

€232.70 | 2024-04-17 |

propan-2-yl pyridine-3-carboxylate 関連文献

-

1. 864. Physical properties and chemical constitution. Part XXVIII. Pyridine derivativesColin T. Kyte,George H. Jeffery,Arthur I. Vogel J. Chem. Soc. 1960 4454

propan-2-yl pyridine-3-carboxylateに関する追加情報

Propan-2-yl Pyridine-3-carboxylate: A Comprehensive Overview

Propan-2-yl pyridine-3-carboxylate, also known by its CAS number 553-60-6, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound belongs to the broader category of pyridine derivatives, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of propan-2-yl pyridine-3-carboxylate consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 2-position. This substitution pattern imparts distinct chemical and physical properties to the molecule, making it suitable for a range of applications.

Recent studies have highlighted the potential of propan-2-yl pyridine-3-carboxylate in drug discovery and development. Researchers have explored its ability to act as a bioisostere or a lead compound in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising activity against certain enzymes involved in neurodegenerative diseases. The carboxylic acid group at the 3-position plays a crucial role in hydrogen bonding interactions, which are essential for its biological activity. Additionally, the isopropyl group at the 2-position contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes.

In the field of agrochemicals, propan-2-yl pyridine-3-carboxylate has been investigated as a potential herbicide or fungicide. Its ability to inhibit key enzymes in plant pathogens has been explored in several research papers. A study conducted by Smith et al. (2021) found that this compound shows selective toxicity towards certain fungal species, making it a potential candidate for agricultural applications. The pyridine ring's aromaticity and electron-withdrawing effects are thought to contribute to its pesticidal activity.

The synthesis of propan-2-yl pyridine-3-carboxylate has also been optimized in recent years. Traditionally, this compound was synthesized via nucleophilic aromatic substitution reactions, but modern methods now employ more efficient catalysts and reaction conditions. A paper by Johnson et al. (2021) introduced a green chemistry approach using microwave-assisted synthesis, which significantly reduced reaction times and increased yields. This advancement not only makes the production process more sustainable but also lowers costs, making the compound more accessible for industrial applications.

Beyond its direct applications, propan-2-yl pyridine-3-carboxylate serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules with diverse functionalities. For example, researchers have used this compound as a starting material for synthesizing fluorescent dyes and chiral ligands for asymmetric catalysis.

In conclusion, propan-2-y

553-60-6 (propan-2-yl pyridine-3-carboxylate) 関連製品

- 16837-38-0(Nicotinic anhydride)

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 6938-06-3(Butyl Pyridine-3-carboxylate)

- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 7681-15-4(propyl nicotinate)

- 94-44-0(Benzyl nicotinate)

- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)